Boron silicide

Description

Properties

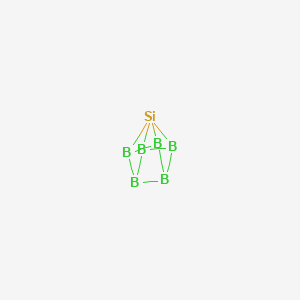

IUPAC Name |

1-sila-2,3,4,5,6,7-hexaborapentacyclo[3.2.0.01,4.02,7.03,6]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/B6Si/c1-2-5-3(1)7(5)4(1)6(2)7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRBFEDMQRDRUDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B12B3B4B1[Si]45B2B53 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B6Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

93.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Boron silicide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21683 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12008-29-6 | |

| Record name | Boron silicide (B6Si) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexaboron silicide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.383 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Properties of Boron Silicide Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boron silicide compounds, a class of advanced ceramics, are gaining significant attention due to their unique combination of physical and chemical properties. These materials are characterized by their exceptional hardness, high thermal stability, and intriguing electronic properties, making them promising candidates for a wide range of applications, including abrasives, cutting tools, high-temperature structural components, and thermoelectric devices. This technical guide provides a comprehensive overview of the synthesis methods and key properties of prominent this compound compounds, with a focus on silicon triboride (SiB₃), silicon tetraboride (SiB₄), and silicon hexaboride (SiB₆).

Synthesis of this compound Compounds

The fabrication of this compound compounds can be achieved through various synthesis routes, each offering distinct advantages in terms of product purity, morphology, and scalability. The primary methods include solid-state reactions, chemical vapor deposition, and mechanical alloying.

Solid-State Synthesis Methods

Solid-state synthesis involves the direct reaction of elemental boron and silicon powders at elevated temperatures. This approach is widely used for producing bulk polycrystalline this compound powders.

In this method, stoichiometric mixtures of high-purity boron and silicon powders are heated in an inert atmosphere or vacuum. The specific temperature and duration of the reaction are critical parameters that determine the final phase composition. For instance, high-purity SiB₄ powder can be prepared by sintering a mixture of 1 µm boron and 1 µm silicon powders (boron to silicon ratio of 3.5:1) at 1320 °C for 2 hours, followed by an acid wash.[1]

Experimental Protocol: Direct Synthesis of SiB₄ Powder

-

Precursor Preparation: High-purity (e.g., >99.5%) amorphous boron and crystalline silicon powders with a particle size of approximately 1 µm are used as starting materials.

-

Mixing: The powders are weighed to achieve a desired B:Si molar ratio (e.g., 3.5:1 for SiB₄ synthesis) and intimately mixed.

-

Pelletizing: The powder mixture is pressed into pellets to ensure good contact between the reactant particles.

-

Sintering: The pellets are placed in a furnace and heated under an inert atmosphere (e.g., argon) or vacuum to the reaction temperature (e.g., 1320 °C for SiB₄). The temperature is held for a specified duration (e.g., 2 hours).

-

Cooling and Purification: After the reaction, the furnace is cooled to room temperature. The product is then subjected to an acid wash (e.g., with HCl) to remove any unreacted silicon and other impurities.

-

Characterization: The final product is characterized using techniques such as X-ray diffraction (XRD) to confirm the phase purity and scanning electron microscopy (SEM) to analyze the morphology.

Arc melting is a high-temperature synthesis technique capable of producing dense, bulk this compound materials. In this process, the raw materials are melted in an electric arc furnace, leading to a rapid reaction and formation of the desired compound. It has been utilized for preparing Si/B co-doped boron carbide, demonstrating its feasibility for synthesizing silicon-containing boron compounds.

Experimental Protocol: Arc Melting for Si/B Co-doped Boron Carbide

-

Precursor Preparation: Powders of boron carbide, silicon, and any other desired dopants are selected.

-

Cold Pressing: The powder mixture is cold-pressed into a pellet using a steel die.

-

Melting: The pellet is placed in a lab-scale benchtop arc melter under a high-purity argon atmosphere.

-

Homogenization: The ingot is melted multiple times (e.g., 5 times) to ensure homogeneous mixing of the components.

-

Characterization: The resulting ingot is sectioned, polished, and characterized using XRD, SEM with energy-dispersive X-ray spectroscopy (EDS), and transmission electron microscopy (TEM) to analyze the microstructure and phase composition.[2]

This method utilizes a highly exothermic reaction to rapidly synthesize SiBₓ powders. A "chemical oven" provides the initial thermal energy to trigger a self-sustaining combustion reaction between silicon and boron powders. This technique can achieve reaction temperatures of around 2000°C within seconds.[3]

Experimental Protocol: "Chemical Oven" Synthesis of SiBₓ

-

Reactant Preparation: A mixture of thermite reagents (e.g., Ti-TiO₂-Al) and the primary reactants (silicon and boron powders) are prepared.

-

Combustion Initiation: The reaction is initiated in air using a tungsten coil. The exothermic thermite reaction provides the necessary heat to start the synthesis of silicon boride.

-

Product Formation: The combustion wave propagates through the reactant mixture, leading to the rapid formation of SiBₓ. The entire process is completed in approximately 30 seconds.

-

Purification: The product is treated with acid to remove byproducts and unreacted materials.

-

Characterization: The final powder is analyzed using XRD and SEM to determine its phase composition and morphology.[3]

Chemical Vapor Deposition (CVD)

Chemical Vapor Deposition is a versatile technique for producing high-purity thin films of this compound. In a typical CVD process, precursor gases containing boron and silicon are introduced into a reaction chamber where they decompose and react on a heated substrate to form a solid film.

Experimental Protocol: CVD of Boron-Silicon Thin Films [1]

-

Reactor Setup: A cold-wall CVD reactor is used, with a substrate holder that can be heated (e.g., by halogen lamps) and rotated.

-

Substrate: A silicon wafer is typically used as the substrate.

-

Precursor Gases: Boron trichloride (BCl₃) and dichlorosilane (SiH₂Cl₂) are common precursors for boron and silicon, respectively. Hydrogen (H₂) is used as a carrier gas.

-

Deposition Parameters:

-

Substrate Temperature: Approximately 900°C.

-

Pressure: Atmospheric pressure.

-

Gas Flow Rates:

-

H₂: 80 sccm

-

SiH₂Cl₂: 20 sccm

-

BCl₃: 0.1 - 20 sccm (varied to control boron concentration)

-

-

-

Film Formation: The precursor gases react at the heated substrate surface, leading to the deposition of a dense boron-silicon thin film.

-

Characterization: The film's composition, thickness, and structure are analyzed using techniques like X-ray photoelectron spectroscopy (XPS) and cross-sectional TEM.

Mechanical Alloying (Ball Milling)

Mechanical alloying is a solid-state powder processing technique that involves the repeated welding, fracturing, and re-welding of powder particles in a high-energy ball mill. This process can be used to synthesize nanocrystalline or amorphous this compound powders at room temperature.

Experimental Protocol: High-Energy Ball Milling for Nano Borides [3]

-

Precursor Selection: High-purity elemental powders of boron and silicon are selected. The stoichiometric ratio is carefully controlled.

-

Mill Preparation: The powder mixture is loaded into a hardened steel or tungsten carbide vial along with grinding balls of the same material. The ball-to-powder ratio is a critical parameter (e.g., 15:1 or 20:1).

-

Process Control Agent (PCA): A small amount (1-2 wt%) of a PCA, such as stearic acid or toluene, can be added to prevent excessive cold welding.

-

Milling Environment: The vial is sealed under an inert atmosphere (e.g., argon) to prevent oxidation.

-

Milling Process: The vial is subjected to high-energy milling in a planetary or attritor ball mill. The intense mechanical energy induces a solid-state reaction to form the desired boride phase.

-

Characterization: The resulting powder is analyzed by XRD to determine the crystal structure and crystallite size, and by SEM or TEM to observe the particle morphology.

Properties of this compound Compounds

This compound compounds exhibit a range of remarkable properties that are dependent on their specific stoichiometry and crystal structure.

Crystal Structure

Several stable and metastable phases exist in the B-Si system. The crystal structures of the most common this compound compounds are summarized below.

| Compound | Crystal System | Space Group | Lattice Parameters (Å) |

| α-SiB₃ | Trigonal | R-3m | a = 6.3282, c = 12.7283[4] |

| β-SiB₃ | Orthorhombic | Imma | a = 14.397, b = 9.200, c = 5.635 |

| SiB₄ | Trigonal | R-3m | a = 6.22, c = 12.47[5] |

| SiB₆ | Orthorhombic | Pnnm | a = 14.397, b = 18.318, c = 9.911 |

| SiB₆ | Cubic | Pm-3m | a = 4.16 |

| SiB₆ | Monoclinic | P2₁/m | a = 10.15, b = 8.19, c = 10.15, β = 90.0° |

| SiB₆ | Hexagonal | R-3m | a = 10.93, c = 23.81 |

Note: Multiple polymorphs exist for SiB₆, and lattice parameters can vary slightly depending on the synthesis method and experimental conditions.

Mechanical Properties

Boron silicides are known for their high hardness, making them suitable for applications requiring wear resistance.

| Compound | Vickers Hardness (GPa) | Bulk Modulus (GPa) | Shear Modulus (GPa) |

| α-SiB₃ | - | ~171.2 | ~129.8 |

| SiB₄ | - | ~172.1 | ~55.4 |

| SiB₆ | - | ~183.5 | ~153.8 |

Note: Experimental data on the Vickers hardness of pure, single-phase this compound compounds is limited. The values for bulk and shear modulus are based on theoretical calculations and can vary. On the Mohs scale, SiB₄ and SiB₆ are rated between diamond (10) and ruby (9).[6]

Electronic Properties

The electronic properties of boron silicides range from metallic to semiconducting, depending on the specific phase.

| Compound | Band Gap (eV) | Type |

| β-SiB₃ | ~2.0 | Semiconductor |

| SiB₄ | 0.00 | Metallic[5] |

| SiB₆ (Monoclinic, P2₁/m) | 0.41 | Indirect Semiconductor[2] |

| SiB₆ (Hexagonal, R-3m) | 1.654 | Direct Semiconductor[2] |

Thermal Properties

This compound compounds generally exhibit high thermal stability and low thermal expansion. SiB₆, in particular, is noted for its low coefficient of thermal expansion.[6] However, specific quantitative data for thermal conductivity and the coefficient of thermal expansion for SiB₃, SiB₄, and SiB₆ are not consistently reported in the literature.

B-Si Phase Diagram and Logical Relationships

The relationships between the different phases of this compound as a function of temperature and composition are represented by the B-Si binary phase diagram. Understanding this diagram is crucial for designing synthesis processes to obtain the desired phase.

References

- 1. Study on the preparation technology and high temperature oxidation characteristics of SiB<sub>4</sub> powders - ProQuest [proquest.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Mysterious SiB3: Identifying the Relation between α- and β-SiB3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 6. Silicon boride - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Crystal Structures of Boron Silicide Phases

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structures of various boron silicide phases. Boron silicides are a family of advanced ceramic materials known for their exceptional hardness, high melting points, and unique electronic properties. Understanding their crystal structures is fundamental to elucidating their structure-property relationships and designing new materials with tailored functionalities. This document summarizes the crystallographic data of key this compound phases, details the experimental and computational methodologies used for their characterization, and provides a visual representation of the relationships between these phases.

Crystal Structures of this compound Phases

The boron-silicon binary system is characterized by several stable and metastable compounds, each with a distinct crystal structure. The fundamental building blocks of many boron-rich silicides are B₁₂ icosahedra, which are three-dimensional clusters of twelve boron atoms. These icosahedra can be arranged in various ways, often with silicon atoms occupying interstitial sites or substituting boron atoms within the icosahedra, leading to a rich variety of crystal structures.

Tabulated Crystallographic Data

The following tables summarize the key crystallographic data for the most well-characterized this compound phases.

Table 1: Crystallographic Data for SiB₃ Phases

| Phase | Crystal System | Space Group | Lattice Parameters (Å) | Formula Units per Cell (Z) |

| α-SiB₃ | Trigonal | R-3m (No. 166) | a = 6.3282, c = 12.7283[1] | 12[1] |

| β-SiB₃ | Orthorhombic | Imma | a = 14.39, b = 9.20, c = 5.66 | - |

Note: α-SiB₃ is often found to be substoichiometric, with a composition closer to SiB₂.₅. It is considered a metastable phase that transforms into β-SiB₃ and Si upon heating.[1][2] β-SiB₃ is a stable phase in the B-Si phase diagram.[1]

Table 2: Crystallographic Data for SiB₄

| Phase | Crystal System | Space Group | Lattice Parameters (Å) | Formula Units per Cell (Z) |

| SiB₄ | Trigonal | R-3m (No. 166) | a = 6.22, c = 12.47[3] | - |

Note: The structure of SiB₄ is reported to be isomorphous with that of boron carbide (B₄C).[4]

Table 3: Crystallographic Data for SiB₆

| Phase | Crystal System | Space Group | Lattice Parameters (Å) | Formula Units per Cell (Z) |

| Orthorhombic SiB₆ | Orthorhombic | Pnnm (No. 58)[5] | a = 14.397, b = 18.318, c = 9.912 | 40[5] |

| Monoclinic SiB₆ | Monoclinic | P2₁/m | - | - |

| Hexagonal SiB₆ | Hexagonal | R-3m | - | - |

Note: Early reports suggested a simple cubic structure for SiB₆, but it was later determined to be mechanically unstable.[4][6] The orthorhombic phase is now the accepted structure.[5][7] Theoretical calculations have also proposed stable monoclinic and hexagonal structures.[4]

Experimental and Computational Protocols

The determination of the complex crystal structures of boron silicides relies on a combination of experimental diffraction techniques and theoretical calculations.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the most powerful technique for unambiguously determining the crystal structure of a material.

Methodology:

-

Crystal Growth: Single crystals of boron silicides are typically grown from a melt of the constituent elements, often with an excess of silicon, at high temperatures (above 1400 °C).[1][2]

-

Crystal Selection and Mounting: A suitable single crystal with dimensions typically in the range of 0.1-0.2 mm is selected under a microscope and mounted on a goniometer head.[8]

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Ag Kα radiation). The diffraction pattern is recorded on a detector as the crystal is rotated. Data collection is often performed at room temperature.[8]

-

Data Processing: The collected diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as absorption.[1]

-

Structure Solution and Refinement: The positions of the atoms in the unit cell are determined ab initio using direct methods or Patterson methods. The structural model is then refined using a least-squares approach to achieve the best fit between the calculated and observed diffraction intensities.[9] Software such as SHELXS and SHELXL are commonly used for this purpose.

Powder X-ray Diffraction (PXRD) with Rietveld Refinement

PXRD is a versatile technique for phase identification and crystal structure refinement of polycrystalline materials.

Methodology:

-

Sample Preparation: A polycrystalline sample of the this compound phase is finely ground to a homogenous powder to ensure random orientation of the crystallites.[10]

-

Data Collection: The powder sample is placed in a sample holder and irradiated with a monochromatic X-ray beam. The diffracted X-rays are detected at various angles (2θ) to produce a diffraction pattern.

-

Phase Identification: The positions and intensities of the diffraction peaks are compared to databases (e.g., the ICDD Powder Diffraction File) to identify the crystalline phases present in the sample.

-

Rietveld Refinement: The entire experimental diffraction pattern is fitted with a calculated pattern based on a structural model. The refinement process involves adjusting various parameters, including lattice parameters, atomic positions, and site occupancies, to minimize the difference between the observed and calculated patterns.[9][11] This method is particularly useful for complex structures and for quantifying the phase composition of multiphase samples.[12]

Ab Initio Calculations (Density Functional Theory)

Ab initio (or first-principles) calculations, particularly those based on Density Functional Theory (DFT), are powerful computational tools for predicting and understanding the crystal structures and properties of materials without any experimental input.

Methodology:

-

Model Building: A starting structural model of the this compound phase is constructed. This can be based on known structures of similar compounds or generated through crystal structure prediction algorithms.

-

Computational Details: The calculations are performed using software packages like VASP (Vienna Ab initio Simulation Package). Key parameters that need to be defined include the exchange-correlation functional (e.g., PBEsol), the plane-wave cutoff energy, and the k-point mesh for sampling the Brillouin zone.[13]

-

Structural Optimization: The atomic positions and the lattice parameters of the model are systematically varied to find the configuration with the lowest total energy, which corresponds to the most stable crystal structure at 0 K.

-

Property Calculation: Once the optimized structure is obtained, various properties such as cohesive energy, formation energy, electronic band structure, and mechanical properties can be calculated and compared with experimental data.

Visualization of this compound Phase Relationships

The following diagram illustrates the relationships between the different this compound phases, highlighting their structural building blocks and transformation pathways.

Caption: Relationships and transformations between major this compound phases.

This guide provides a foundational understanding of the crystal structures of this compound phases. Further research into the synthesis of novel phases and the precise control of their crystal structures will continue to be a vibrant area of materials science, with potential applications in a wide range of advanced technologies.

References

- 1. Mysterious SiB3: Identifying the Relation between α- and β-SiB3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. diva-portal.org [diva-portal.org]

- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 4. researchgate.net [researchgate.net]

- 5. journals.iucr.org [journals.iucr.org]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Rietveld refinement - Wikipedia [en.wikipedia.org]

- 10. Boron Crystallography - 911Metallurgist [911metallurgist.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

An In-depth Technical Guide to the Boron-Silicon System Phase Diagram

This technical guide provides a comprehensive analysis of the binary boron-silicon (B-Si) system, a critical reference for researchers, scientists, and professionals in materials science and drug development. The guide details the phase equilibria, crystal structures of the constituent phases, and the experimental methodologies used for their determination.

Boron-Silicon Phase Diagram

The B-Si phase diagram is characterized by the presence of several intermediate compounds and a eutectic reaction on the silicon-rich side. The established phases include silicon boride (SiB3) and silicon hexaboride (SiB6). The diagram also indicates the existence of a boron-rich phase, often denoted as BnSi (where n > 6), and a metastable silicon tetraboride (SiB4) phase.

Invariant Reactions

The key invariant reactions in the B-Si system are summarized in the table below. These reactions, which occur at constant temperature and pressure, define the phase transformations within the system.

| Reaction Type | Temperature (°C) | Composition (at. % B) | Reaction |

| Peritectic | ~2020 | - | Liquid + B ↔ BnSi |

| Peritectic | ~1850 | ~85.7 | Liquid + BnSi ↔ SiB6 |

| Eutectic | ~1385 | ~8 | Liquid ↔ (Si) + SiB6 |

| Peritectoid | ~1270 | ~75 | SiB6 + (Si) ↔ SiB3 |

// Temperature Axis rankdir=TB; { rank=same; T_max [label="2200"]; T_2020 [label="2020"]; T_1850 [label="1850"]; T_1414 [label="1414 (Si melt)"]; T_1385 [label="1385"]; T_1270 [label="1270"]; T_min [label="Temperature (°C)"]; } T_max -> T_2020 -> T_1850 -> T_1414 -> T_1385 -> T_1270 -> T_min [style=invis];

// Composition Axis { rank=same; C_0 [label="0 (Si)"]; C_8 [label="8"]; C_25 [label="25"]; C_75 [label="75"]; C_85_7 [label="85.7"]; C_100 [label="100 (B)"]; C_label [label="Atomic Percent Boron (at. % B)"]; } C_0 -> C_8 -> C_25 -> C_75 -> C_85_7 -> C_100 -> C_label [style=invis];

// Nodes for phase fields node [shape=rect, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; L [label="Liquid"]; Si_L [label="(Si) + Liquid"]; SiB6_L [label="SiB6 + Liquid"]; BnSi_L [label="BnSi + Liquid"]; B_L [label="(B) + Liquid"]; Si_SiB3 [label="(Si) + SiB3"]; SiB3_SiB6 [label="SiB3 + SiB6"]; Si_SiB6 [label="(Si) + SiB6"]; SiB6_BnSi [label="SiB6 + BnSi"]; BnSi_B [label="BnSi + (B)"];

// Invariant Reaction Points node [shape=circle, fillcolor="#EA4335", fontcolor="#FFFFFF", width=0.2, height=0.2, label=""]; eutectic_point [pos="2,4.5!"]; peritectic_1850_point [pos="6,6!"]; peritectic_2020_point [pos="7.5,7!"]; peritectoid_point [pos="4,3.5!"];

// Phase Boundaries (Edges) edge [color="#4285F4"]; // Liquidus T_1414 -> eutectic_point [label="Liquidus", fontcolor="#5F6368"]; eutectic_point -> peritectic_1850_point; peritectic_1850_point -> peritectic_2020_point; peritectic_2020_point -> T_max;

// Solidus T_1414 -> C_0; eutectic_point -> T_1385; peritectic_1850_point -> T_1850; peritectic_2020_point -> T_2020;

// Solvus and other boundaries T_1385 -> C_8; T_1270 -> C_25; T_1270 -> C_75; T_1850 -> C_85_7; T_2020 -> C_100;

// Placement of Phase Field Labels (using invisible nodes and edges for positioning) node [shape=plaintext, fillcolor=none, fontcolor="#202124"]; L_label [pos="5,8!", label="Liquid"]; Si_L_label [pos="1,5!", label="(Si) + L"]; SiB6_L_label [pos="4,5.5!", label="SiB6 + L"]; BnSi_L_label [pos="7,6.5!", label="BnSi + L"]; B_L_label [pos="8.5,7.5!", label="(B) + L"]; Si_SiB6_label [pos="2,3!", label="(Si) + SiB6"]; Si_SiB3_label [pos="2,2!", label="(Si) + SiB3"]; SiB3_SiB6_label [pos="5,2.5!", label="SiB3 + SiB6"]; SiB6_BnSi_label [pos="7,4!", label="SiB6 + BnSi"]; BnSi_B_label [pos="8.5,5!", label="BnSi + (B)"]; }

Caption: The Boron-Silicon (B-Si) phase diagram illustrating the stable phases and invariant reactions.

Crystal Structure of Boron-Silicon Compounds

The B-Si system contains several crystalline phases with distinct structures. The primary silicon and boron phases are diamond cubic and rhombohedral, respectively. The intermediate compounds, SiB3 and SiB6, possess more complex crystal structures.

| Phase | Pearson Symbol | Space Group | Prototype |

| (Si) | cF8 | Fd-3m | C (diamond) |

| (B) | hR105 | R-3m | β-B |

| α-SiB3 | hR15 | R-3m | B4C |

| β-SiB3 | oP16 | Pnma | β-SiB3 |

| SiB6 | oP28 | Pnnm | SiB6 |

Note: α-SiB3 is a high-temperature, non-stoichiometric phase, while β-SiB3 is a stoichiometric, ordered phase. SiB4 is a metastable phase with a structure isomorphous to B4C.[1]

Experimental Protocols for Phase Diagram Determination

The determination of the B-Si phase diagram relies on a combination of experimental techniques to identify phase transitions and characterize the microstructure and composition of the phases.

Differential Thermal Analysis (DTA)

Methodology: DTA is employed to detect the temperatures of phase transformations, such as eutectic, peritectic, and peritectoid reactions, by measuring the temperature difference between a sample and an inert reference as they are heated or cooled at a controlled rate.

-

Sample Preparation: High-purity boron and silicon powders are mixed in desired proportions and cold-pressed into pellets.

-

Apparatus: A high-temperature DTA apparatus, often capable of reaching temperatures above 2000 °C, is used. Crucibles are typically made of inert materials like tungsten or boron nitride.

-

Procedure: The sample and an inert reference material (e.g., alumina) are placed in the DTA furnace. The furnace is heated and cooled at a constant rate (e.g., 10-20 °C/min) under an inert atmosphere (e.g., argon) to prevent oxidation.

-

Data Analysis: The DTA curve, a plot of the temperature difference (ΔT) versus temperature, shows endothermic or exothermic peaks corresponding to phase transitions. The onset temperature of these peaks indicates the reaction temperature.

X-ray Diffraction (XRD)

Methodology: XRD is a primary tool for phase identification. It works by directing X-rays at a sample and measuring the scattering pattern. Each crystalline phase produces a unique diffraction pattern, allowing for its identification.

-

Sample Preparation: Samples are typically in powder form to ensure random orientation of the crystallites. The samples are annealed at various temperatures and then quenched to preserve the high-temperature phases.

-

Apparatus: A powder X-ray diffractometer equipped with a high-temperature stage can be used for in-situ analysis, or a standard diffractometer for ex-situ analysis of quenched samples.

-

Procedure: The powdered sample is mounted in the diffractometer, and a monochromatic X-ray beam is directed at it. The detector scans a range of angles (2θ) to measure the intensity of the diffracted X-rays.

-

Data Analysis: The resulting diffraction pattern (a plot of intensity versus 2θ) is compared with standard diffraction patterns from databases (e.g., the Powder Diffraction File) to identify the crystalline phases present in the sample.

Scanning Electron Microscopy with Energy-Dispersive X-ray Spectroscopy (SEM-EDS)

Methodology: SEM provides high-resolution images of the sample's microstructure, revealing the morphology and distribution of different phases.[2] EDS is used in conjunction with SEM to determine the elemental composition of these phases.[2]

-

Sample Preparation: Samples are mounted in an epoxy resin, polished to a mirror finish, and often etched to reveal the grain boundaries and phase contrasts. A conductive coating (e.g., carbon or gold) is applied to non-conductive samples.

-

Apparatus: A scanning electron microscope equipped with an energy-dispersive X-ray spectrometer.

-

Procedure: A focused beam of electrons is scanned across the sample surface. The interaction of the electron beam with the sample produces various signals, including secondary electrons (for topographic imaging) and backscattered electrons (for compositional contrast). The characteristic X-rays emitted from the sample are collected by the EDS detector.

-

Data Analysis: SEM images provide a visual representation of the microstructure. EDS analysis generates spectra that show the elemental composition of selected areas or points on the sample, allowing for the quantitative determination of the composition of each phase.

Caption: Experimental workflow for the determination of the Boron-Silicon phase diagram.

Logical Relationships and Phase Stability

The relationships between the different phases in the B-Si system are dictated by temperature and composition, as illustrated in the phase diagram.

-

At high temperatures, a liquid phase is stable across a wide range of compositions.

-

Upon cooling, the boron-rich side of the diagram is dominated by peritectic reactions, leading to the formation of BnSi and subsequently SiB6.

-

On the silicon-rich side, a eutectic reaction occurs at approximately 1385 °C, where the liquid transforms into a mixture of solid silicon and SiB6.

-

Below 1270 °C, the SiB3 phase is formed through a peritectoid reaction between SiB6 and solid silicon. The α-SiB3 phase is generally considered a high-temperature, metastable phase, while β-SiB3 is the more stable, ordered form at lower temperatures.

-

The SiB4 phase is not represented on the equilibrium phase diagram as it is a metastable compound.[1]

Caption: Logical relationships and transformation pathways between phases in the B-Si system.

References

An In-depth Technical Guide to the Thermodynamic Stability of Boron Silicide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boron silicides (BxSiy) are a class of advanced ceramic materials known for their exceptional properties, including high hardness, low density, high melting points, and significant thermal and chemical stability. These characteristics make them promising candidates for a wide range of applications, from high-temperature thermoelectrics to wear-resistant coatings and lightweight armor. The thermodynamic stability of boron silicide compounds is a critical factor governing their synthesis, phase behavior, and performance at elevated temperatures. This guide provides a comprehensive overview of the thermodynamic stability of various this compound phases, detailing their formation energies and the experimental and computational methods used to determine these properties.

Thermodynamic Data of this compound Compounds

The thermodynamic stability of a compound is fundamentally described by its standard Gibbs free energy of formation (ΔGf°) and standard enthalpy of formation (ΔHf°). A more negative value for these parameters indicates greater thermodynamic stability. The available data for this compound compounds, primarily derived from computational studies and limited experimental work, are summarized below.

| Compound | Enthalpy of Formation (ΔHf) (eV/atom) | Enthalpy of Formation (ΔHf) (kJ/mol of atoms) | Gibbs Free Energy of Formation (ΔGf) (kJ/mol of atoms) | Temperature (K) | Method |

| α-SiB₃ | > ΔHf (SiB₆) | > ΔHf (SiB₆) | -13.13 ± 0.19[1] | 923 | Experimental (Electromotive Force) |

| SiB₆ | > ΔHf (SiBₙ) | > ΔHf (SiBₙ) | - | - | First-Principles Calculation[2] |

| SiBₙ | Most Negative ΔHf | Most Negative ΔHf | - | - | First-Principles Calculation[2] |

Note: The first-principles calculations indicate the relative stability of the compounds, with SiBₙ being the most stable, followed by SiB₆, and then α-SiB₃.[2] The experimental Gibbs free energy for α-SiB₃ suggests it is a thermodynamically stable phase at 923 K.[1] It is important to note that different polymorphic forms and stoichiometries of boron silicides exist, and their thermodynamic properties can vary.

Experimental Determination of Thermodynamic Properties

The experimental determination of the thermodynamic properties of refractory materials like boron silicides is challenging due to their high melting points and chemical inertness. The primary techniques employed are solution calorimetry and Knudsen effusion mass spectrometry.

Solution Calorimetry

Principle: Solution calorimetry measures the heat change associated with dissolving a substance in a suitable solvent. By dissolving the compound of interest (e.g., SiB₆) and its constituent elements (Si and B) separately in the same solvent, the enthalpy of formation can be determined using Hess's law.

Detailed Methodology:

-

Sample Preparation: High-purity, well-characterized samples of the this compound compound and its constituent elements (silicon and boron) are required. The samples should be in a fine powder form to ensure rapid and complete dissolution.

-

Calorimeter Setup: A high-temperature solution calorimeter, often a Calvet-type microcalorimeter, is used. A molten metal or salt bath (e.g., molten lead or a borate melt) serves as the solvent. The calorimeter is maintained at a constant high temperature (e.g., 973 K).

-

Dissolution of the Compound: A precisely weighed pellet of the this compound powder is dropped into the molten solvent within the calorimeter. The heat evolved or absorbed during dissolution (ΔH_sol,compound) is measured by monitoring the temperature change of the solvent.

-

Dissolution of the Elements: In separate experiments, precisely weighed pellets of silicon and boron are dropped into the same solvent under identical conditions. The heats of solution for the elements (ΔH_sol,Si and ΔH_sol,B) are measured.

-

Calculation of Enthalpy of Formation: The enthalpy of formation of the this compound (ΔHf°(BxSiy)) at the calorimeter temperature is calculated using the following equation, derived from Hess's law:

ΔHf°(BxSiy) = x * ΔH_sol,Si + y * ΔH_sol,B - ΔH_sol,BxSiy

where x and y are the stoichiometric coefficients of silicon and boron in the compound.

Knudsen Effusion Mass Spectrometry (KEMS)

Principle: KEMS is a high-temperature technique used to study the thermodynamics of vaporization of a material. A sample is heated in a Knudsen cell (a small, thermally isolated effusion cell with a tiny orifice) under high vacuum. The effusing vapor is analyzed by a mass spectrometer to identify the gaseous species and determine their partial pressures. From the temperature dependence of the partial pressures, thermodynamic data such as enthalpy and entropy of vaporization can be derived.

Detailed Methodology:

-

Sample Preparation: A sample of the this compound is placed in an inert Knudsen cell material (e.g., tungsten or graphite).

-

Experimental Setup: The Knudsen cell is placed in a high-vacuum chamber and heated to the desired temperature. A molecular beam of the effusing vapor passes into the ion source of a mass spectrometer.

-

Mass Spectrometric Analysis: The vapor species are ionized, and their mass-to-charge ratios and ion intensities are measured. This allows for the identification of the gaseous species in equilibrium with the condensed phase.

-

Partial Pressure Determination: The ion intensities are converted to partial pressures using calibration constants obtained from the vaporization of a standard substance (e.g., silver) with a known vapor pressure.

-

Thermodynamic Data Calculation: The Gibbs free energy of the vaporization reaction can be calculated from the partial pressures. The enthalpy of vaporization (ΔH_vap°) can be determined from the slope of a plot of ln(P) versus 1/T (the Clausius-Clapeyron equation). The second-law method or the third-law method can be used to obtain more accurate thermodynamic data. The enthalpy of formation of the solid can then be derived if the enthalpies of formation of the gaseous species are known.

Computational Approaches to Thermodynamic Stability

First-principles calculations based on density functional theory (DFT) have become a powerful tool for predicting the thermodynamic properties of materials.[2] These calculations can determine the total energy of a crystal structure, from which the enthalpy of formation can be calculated. By comparing the formation enthalpies of different stoichiometries and crystal structures, the relative thermodynamic stability of various this compound phases can be established.

The CALPHAD (CALculation of PHAse Diagrams) method is another important computational technique. It uses thermodynamic models to describe the Gibbs free energy of each phase in a system. By fitting these models to available experimental and computational data, the Si-B phase diagram can be calculated, providing a comprehensive map of the stable phases as a function of temperature and composition.[3]

Visualizations

Experimental Workflow for Solution Calorimetry

References

Unveiling the Electronic Landscape of Boron Silicides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boron silicides, a family of ceramic compounds formed between silicon and boron, have garnered significant interest due to their exceptional physical and chemical properties, including high hardness, low density, and excellent thermal stability.[1] These characteristics make them promising candidates for a wide range of applications, from reinforcing agents in composites to high-temperature thermoelectric materials. A thorough understanding of their electronic band structure is paramount for unlocking their full potential in advanced electronic and energy applications. This technical guide provides a comprehensive overview of the current state of knowledge on the electronic band structure of various boron silicide phases, with a focus on SiB₃, SiB₄, and SiB₆.

Crystal Structure and Stoichiometry

Boron and silicon form several stable compounds, with the most common being silicon triboride (SiB₃), silicon tetraboride (SiB₄), and silicon hexaboride (SiB₆).[2] The crystal structure of these compounds plays a crucial role in determining their electronic properties.

-

SiB₃ : Exists in at least two polymorphic forms: α-SiB₃ and β-SiB₃. The α-phase is isostructural with B₄C and can be described as SiB₂.₈₉ due to silicon substitution in the B₁₂ icosahedra.[2] β-SiB₃ possesses an orthorhombic crystal structure composed of interconnected B₁₂ icosahedra layers.

-

SiB₄ : Has a crystal structure that is isomorphous to boron carbide (B₄C).[2]

-

SiB₆ : Exhibits a complex crystal structure containing interconnected icosahedra and icosihexahedra, along with isolated silicon and boron atoms.[2] Theoretical studies have proposed several stable or metastable crystal structures for SiB₆, including monoclinic (P21/m) and hexagonal (R3-m) phases.[3]

Below is a diagram illustrating the general relationship between the crystal structure and the resulting electronic band structure.

Caption: Logical flow from crystal properties to electronic band structure.

Electronic Band Structure of this compound Phases

The electronic band structure of a solid describes the ranges of energy that an electron within the solid may have (energy bands) and ranges of energy that it may not have (band gaps). This is fundamental to understanding the electrical and optical properties of the material.

Silicon Triboride (SiB₃)

Experimental and theoretical studies have revealed distinct electronic properties for the α and β phases of SiB₃.

-

β-SiB₃ : This phase is an electron-precise semiconductor with a reported band gap of approximately 2.0 eV.

-

α-SiB₃ : In contrast, α-SiB₃ is described as a p-type conductor. Density Functional Theory (DFT) calculations have suggested that the band gaps of electron-precise α-SiB₂.₅ and β-SiB₃ are of a similar size. However, a definitive experimental or calculated band gap value for the α-SiB₃ phase is not yet well-established.

| Phase | Crystal System | Type | Band Gap (eV) |

| β-SiB₃ | Orthorhombic | Semiconductor | ~2.0 |

| α-SiB₃ | Rhombohedral | p-type conductor | Not well-defined |

Table 1: Summary of Electronic Properties of SiB₃ Phases.

Silicon Tetraboride (SiB₄)

There is currently a notable lack of detailed experimental and theoretical data on the electronic band structure of SiB₄. While its crystal structure is known to be isomorphous with the wide-bandgap semiconductor boron carbide (B₄C), specific quantitative information regarding its band gap and charge carrier characteristics remains to be thoroughly investigated.

Silicon Hexaboride (SiB₆)

The electronic properties of SiB₆ present a more complex picture, with some conflicting reports. While it is generally described as having excellent electrical conductivity, recent theoretical studies predict semiconducting behavior for certain crystal structures.[3]

-

Theoretical Predictions : First-principles calculations have identified at least two mechanically stable structures for SiB₆ with distinct electronic properties:

-

Experimental Observations : The observed high electrical conductivity could be attributed to several factors, including the presence of metallic phases, the formation of a degenerate semiconductor due to heavy doping or defects, or the existence of other, yet uncharacterized, metallic crystal structures.

| Structure | Crystal System | Band Gap Type | Calculated Band Gap (eV) |

| P21/m | Monoclinic | Indirect | 0.41[3] |

| R3-m | Hexagonal | Direct | 1.654[3] |

Table 2: Theoretically Predicted Electronic Properties of SiB₆ Phases.

Experimental and Computational Methodologies

The determination of the electronic band structure of materials like boron silicides relies on a combination of experimental techniques and computational modeling.

Experimental Protocols

A general workflow for the experimental characterization of the electronic properties of a novel material is outlined below.

Caption: A typical experimental workflow for electronic characterization.

-

Synthesis and Crystal Growth : High-purity polycrystalline samples are often synthesized through methods like arc-melting or spark plasma sintering. For detailed electronic structure analysis, particularly with techniques like ARPES, the growth of high-quality single crystals is essential. This can be achieved through methods such as the flux method.

-

Optical Spectroscopy : Techniques like UV-Vis absorption and photoluminescence spectroscopy can provide an estimation of the band gap by identifying the energy at which the material begins to absorb light or emit light after excitation.

-

Electrical Transport Measurements :

-

Resistivity Measurements : The temperature dependence of electrical resistivity can indicate whether a material is a metal, semiconductor, or insulator.

-

Hall Effect Measurements : These measurements are crucial for determining the charge carrier type (n-type or p-type), carrier concentration, and mobility.[4]

-

-

Angle-Resolved Photoemission Spectroscopy (ARPES) : This powerful technique directly probes the electronic band structure of a material by measuring the kinetic energy and emission angle of photoelectrons ejected by incident photons. It provides a detailed map of the energy versus momentum of the electrons in the material.

Computational Methods

First-principles calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting and understanding the electronic band structure of materials.

A typical computational workflow is depicted below.

Caption: A standard workflow for DFT-based electronic structure calculations.

-

Density Functional Theory (DFT) : This quantum mechanical modeling method is used to investigate the electronic structure of many-body systems. Key aspects of a DFT calculation include:

-

Exchange-Correlation Functional : The choice of the exchange-correlation functional (e.g., Local Density Approximation - LDA, Generalized Gradient Approximation - GGA, or hybrid functionals like HSE06) is critical and can significantly affect the accuracy of the calculated band gap.

-

Pseudopotentials : To simplify calculations, core electrons are often treated using pseudopotentials, which represent the combined potential of the nucleus and the core electrons.

-

Basis Sets : The electronic wavefunctions are expanded in a set of basis functions, such as plane waves or atomic orbitals.

-

k-point Sampling : The electronic states are calculated at a discrete set of points in the Brillouin zone (k-points), and the results are then interpolated to generate the full band structure.

-

Summary and Outlook

The electronic band structure of boron silicides is a rich and complex field with significant potential for further exploration. While the properties of β-SiB₃ as a wide-bandgap semiconductor are relatively well-established, the electronic nature of α-SiB₃ and the various potential phases of SiB₆ require further investigation to resolve existing ambiguities. The lack of data for SiB₄ represents a clear knowledge gap.

Future research should focus on the following areas:

-

High-Quality Single Crystal Growth : The synthesis of large, high-quality single crystals of all major this compound phases is crucial for definitive experimental characterization of their intrinsic electronic properties.

-

Advanced Experimental Characterization : Systematic studies using techniques such as ARPES, temperature-dependent Hall effect measurements, and optical spectroscopy are needed to provide a complete picture of the electronic band structure.

-

Advanced Computational Modeling : The use of more advanced theoretical methods beyond standard DFT, such as the GW approximation, could provide more accurate predictions of the band gaps and other electronic properties.

A deeper understanding of the electronic landscape of boron silicides will undoubtedly pave the way for their application in next-generation electronic and thermoelectric devices, contributing to advancements in materials science and related technological fields.

References

- 1. The crystal structures, phase stabilities, electronic structures and bonding features of iridium borides from first-principles calculations - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01593E [pubs.rsc.org]

- 2. Silicon boride - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. tek.com [tek.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Silicon Hexaboride (SiB₆)

For Researchers, Scientists, and Materials Development Professionals

Introduction

Silicon hexaboride (SiB₆) is a lightweight refractory ceramic compound composed of silicon and boron.[1] First synthesized in 1900 by Henri Moissan and Alfred Stock, it is recognized for its exceptional combination of properties, including extreme hardness, high thermal stability, and chemical inertness.[1][2][3] These characteristics make it a highly appealing material for a wide range of demanding industrial applications, from abrasives and wear-resistant components to high-temperature thermoelectric devices and refractory additives.[2][4][5]

This guide provides a comprehensive overview of the core physical and chemical properties of SiB₆, details common experimental protocols for its synthesis and characterization, and illustrates key processes and relationships through structured diagrams.

Physical and Mechanical Properties

SiB₆ is a shiny, black-gray crystalline powder.[5][6][7] Its remarkable mechanical strength and thermal stability are directly linked to its complex crystal structure, which is built upon a rigid three-dimensional network of interconnected boron icosahedra.[1][6][8] This strong covalent framework results in a material that is exceptionally hard and maintains its integrity at elevated temperatures.

Crystal Structure

The crystal structure of SiB₆ has been a subject of study, with several forms identified. The most commonly cited stable form is orthorhombic, belonging to the Pnnm space group.[2][9][10] An earlier proposed cubic structure (Pm-3m) has been shown to be mechanically unstable.[2][9][11] Theoretical studies have also predicted other potentially stable phases, such as monoclinic (P21/m) and hexagonal (R-3mH) structures.[2][12] The fundamental building block of the SiB₆ structure consists of interconnected boron icosahedra (B₁₂) and icosihexahedra, with isolated silicon and boron atoms occupying the interstitial spaces.[1][5][8]

Quantitative Physical and Mechanical Data

The following table summarizes the key quantitative physical and mechanical properties of silicon hexaboride reported across various sources. Discrepancies in values can be attributed to differences in synthesis methods, sample purity, and measurement techniques (e.g., experimental vs. theoretical calculations).

| Property | Value | Source(s) |

| General | ||

| Chemical Formula | SiB₆ | [6][13] |

| Molecular Weight | 92.95 g/mol | [6] |

| CAS Number | 12008-29-6 | [8][14] |

| Appearance | Dark grey to black powder | [6][15] |

| Physical | ||

| Density | 2.39 - 3.0 g/cm³ | [1][6][10][13] |

| Melting Point | 1850 - 2230 °C (2123 - 2503 K) | [2][3][5][6][13][16] |

| Mechanical | ||

| Mohs Hardness | Intermediate between Ruby (9) and Diamond (10) | [1][6][7] |

| Vickers Hardness (Hv) | 26.1 GPa | [17] |

| Bulk Modulus (K) | 118 - 183 GPa (Theoretical) | [2][12][18] |

| Shear Modulus (G) | 22 - 154 GPa (Theoretical) | [2][12] |

| Young's Modulus (E) | 150 - 359 GPa (Theoretical/Calculated) | [2][9][12][17] |

| Poisson's Ratio (ν) | 0.17 - 0.41 (Theoretical) | [9][18] |

| Thermal | ||

| Thermal Expansion Coefficient | 4.33 - 7.5 x 10⁻⁶ K⁻¹ (Low) | [1][6][17][19] |

| Thermal Conductivity | Low | [19] |

Electrical Properties

Silicon hexaboride is a semiconductor, exhibiting electrical conductivity that makes it suitable for high-temperature electronic applications.[1][6][7] It is generally considered a p-type thermoelectric material.[4][7] Its band gap is dependent on the specific crystalline or amorphous structure.

| Property | Value | Source(s) |

| Electrical | ||

| Conduction Behavior | Semiconductor | [1][11] |

| Semiconductor Type | P-type | [4][7] |

| Band Gap (Theoretical) | 0.3 eV (Amorphous) | [11] |

| 0.41 eV (Monoclinic, indirect) | [2][12] | |

| 1.654 eV (Hexagonal, direct) | [2][12] |

Chemical Properties

SiB₆ is characterized by its high degree of chemical inertness, particularly its resistance to oxidation and chemical attack, which stems from its stable, covalently bonded structure.[4][8][13]

| Reagent / Condition | Reactivity | Source(s) |

| Water | Insoluble | [6][7][8][13][20] |

| Air / Oxygen | Resistant; superficial oxidation upon heating | [1][6][8] |

| Boiling Sulfuric Acid | Attacked / Decomposed | [1][6][7] |

| Boiling Nitric Acid | Oxidized | [7] |

| Molten Potassium Hydroxide | Stable, no reaction | [7] |

| Halogens (F₂, Cl₂, Br₂) | Attacked at high temperatures | [1][6] |

Experimental Protocols

Synthesis of Silicon Hexaboride

Several methods have been developed for the synthesis of SiB₆ powder. The choice of method depends on the desired purity, particle size, and production scale.

1. Self-Propagating High-Temperature Synthesis (SHS) / "Chemical Oven"

This method utilizes a highly exothermic reaction to generate the temperatures needed for synthesis, making it rapid and energy-efficient.

-

Reactants : Elemental silicon powder, amorphous boron powder, and a thermite agent (e.g., a mixture of aluminum and iron(III) oxide).

-

Methodology :

-

The reactants are thoroughly mixed in the desired stoichiometric ratio.

-

The powder mixture is uniaxially pressed into a dense pellet.

-

The pellet is placed in a reaction chamber. The reaction is initiated by igniting the thermite mixture, typically using a heated tungsten coil.

-

The thermite reaction rapidly increases the temperature to ~2000°C, triggering the synthesis of SiB₆ from the elemental Si and B. The entire combustion process is typically complete within 30-60 seconds.

-

After the product cools, it is crushed into a powder.

-

Purification is performed via acid leaching (e.g., with HCl or HNO₃/HF) to remove unreacted elements and reaction byproducts.[6]

-

The final product is washed, typically with deionized water, and dried to yield pure SiB₆ powder.

-

2. Direct Fusion / Arc-Melting

This method involves the direct reaction of the constituent elements at very high temperatures.

-

Reactants : High-purity silicon and boron.

-

Methodology :

-

A mixture of silicon and boron powders or chunks is placed in a water-cooled copper hearth within an arc-melting furnace.

-

The chamber is evacuated and backfilled with an inert gas (e.g., Argon).

-

A high-current electric arc is struck between a tungsten electrode and the material, melting and reacting the elements to form a SiB₆ ingot.

-

The resulting ingot may require subsequent annealing or Spark Plasma Sintering (SPS) to achieve phase purity and densification.

-

3. Sintering / Hot Pressing

This protocol is used to create dense, solid SiB₆ bodies from powder.

-

Reactants : Pre-synthesized SiB₆ powder, potentially with sintering aids (e.g., carbon).[16]

-

Methodology :

-

SiB₆ powder is loaded into a graphite die.

-

The assembly is placed in a hot press furnace.

-

The sample is heated to a high temperature (e.g., 1700-1900°C) under vacuum or in an inert atmosphere while simultaneously applying high mechanical pressure (e.g., 25-50 MPa).[16][21]

-

These conditions cause the powder particles to densify and form a solid ceramic body.

-

Characterization Protocols

A multi-technique approach is required to fully characterize the properties of a synthesized SiB₆ sample.

-

X-Ray Diffraction (XRD) : This is the primary technique for determining the crystal structure and phase purity of the synthesized powder. The sample is exposed to X-rays at varying angles, and the resulting diffraction pattern is compared to known standards for SiB₆ and potential impurities.

-

Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDS) : SEM is used to visualize the morphology, particle size, and microstructure of the powder or sintered body. EDS provides elemental analysis, confirming the Si:B ratio and identifying any compositional impurities.

-

Vickers Hardness Test : This test measures the material's hardness. A diamond indenter with a specific geometry is pressed into the surface of a polished, sintered sample with a known force. The dimensions of the resulting indentation are measured to calculate the Vickers hardness value (Hv).[19]

-

Thermal Analysis (DSC/TGA) : Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study thermal stability and oxidation resistance. The sample is heated in a controlled atmosphere (e.g., air), and changes in heat flow (DSC) or mass (TGA) are recorded, indicating events like oxidation.

-

Electrical Resistivity Measurement : The four-point probe method is commonly used to measure the electrical resistivity of a sintered sample. A current is passed through two outer probes, and the voltage is measured across two inner probes. The resistivity can be calculated from these values and the sample's geometry. Performing this measurement over a range of temperatures allows for the determination of the material's band gap.

Structure-Property Relationships

The exceptional properties of SiB₆ are a direct consequence of its underlying atomic structure. The rigid, three-dimensional network of covalently bonded boron icosahedra is the primary reason for the material's high hardness, strength, and thermal stability. This complex and stiff lattice resists deformation and requires a large amount of energy to disrupt, leading to a high melting point. The same complex structure is also responsible for its low thermal conductivity, as it effectively scatters phonons (lattice vibrations) that carry heat.

References

- 1. Silicon boride - Wikipedia [en.wikipedia.org]

- 2. Structure Prediction and Mechanical Properties of Silicon Hexaboride on Ab Initio Level - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nanographenex.com [nanographenex.com]

- 4. industrialmetalpowders.com [industrialmetalpowders.com]

- 5. nanotrun.com [nanotrun.com]

- 6. nanotrun.com [nanotrun.com]

- 7. China SiB6 Silicon Hexaboride CAS 12008-29-6 Silicon Boride Powder manufacturers and suppliers | Huarui [hruimetal.com]

- 8. Crystal Structure of Silicon hexaboride_Chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. journals.iucr.org [journals.iucr.org]

- 11. mdpi.com [mdpi.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Silicon Hexaboride Powder (SiB6) [fusnano.com]

- 14. Boron silicide (B6Si) | B6Si | CID 16212548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. americanelements.com [americanelements.com]

- 16. researchgate.net [researchgate.net]

- 17. spiedigitallibrary.org [spiedigitallibrary.org]

- 18. mp-7700: SiB6 (cubic, Pm-3m, 221) [legacy.materialsproject.org]

- 19. scribd.com [scribd.com]

- 20. shop.nanografi.com [shop.nanografi.com]

- 21. researchgate.net [researchgate.net]

Theoretical Foundations of Boron Silicide Formation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boron silicides are a fascinating class of materials renowned for their exceptional properties, including high hardness, low density, high thermal stability, and unique electronic characteristics. These features make them promising candidates for a wide range of applications, from protective coatings and cutting tools to thermoelectric devices and neutron detectors. The formation of various boron silicide stoichiometries, such as SiB₃, SiB₄, and SiB₆, is a complex process governed by intricate thermodynamic and kinetic factors. Theoretical and computational studies play a pivotal role in unraveling the mechanisms of their formation, predicting stable crystal structures, and understanding their fundamental properties at an atomic level. This technical guide provides a comprehensive overview of the theoretical approaches used to study this compound formation, with a focus on first-principles calculations and evolutionary structure prediction methods.

Theoretical Framework for this compound Formation

The theoretical investigation of this compound formation primarily relies on quantum mechanical calculations, particularly Density Functional Theory (DFT). DFT provides a robust framework for calculating the electronic structure and total energy of a system of atoms, enabling the prediction of various material properties from first principles, without empirical parameters.

Key thermodynamic quantities, such as formation enthalpy, are crucial for assessing the stability of different this compound phases. The formation enthalpy (ΔHf) of a compound SixBy is calculated relative to the energies of its constituent elements in their stable bulk forms (silicon and boron). A negative formation enthalpy indicates that the compound is thermodynamically stable with respect to its elemental precursors.

Computational Methodologies

Density Functional Theory (DFT) Calculations

DFT is the workhorse for theoretical studies of materials. The following protocol outlines a typical DFT calculation for determining the properties of a this compound crystal structure.

Experimental Protocol: DFT Calculation of this compound Properties

-

Structure Definition:

-

Define the crystal structure of the this compound phase of interest (e.g., SiB₃, SiB₆) by specifying the lattice parameters and atomic positions in a POSCAR (for VASP) or a similar input file for other DFT codes like Quantum ESPRESSO.

-

-

Input Parameter Setup (INCAR for VASP):

-

SYSTEM : A descriptive name for the calculation (e.g., SiB6).

-

ISTART : Job start control (0 for a new calculation).

-

ICHARG : Charge density control (2 for starting with atomic charge densities).

-

ENCUT : Plane-wave kinetic energy cutoff. This parameter needs to be converged; a typical starting value for Si-B systems is 400-500 eV.

-

ISMEAR : Smearing method for Brillouin zone integration (e.g., -5 for the tetrahedron method with Blöchl corrections for accurate total energies).

-

SIGMA : Smearing width (e.g., 0.1 or 0.2).

-

PREC : Precision level (e.g., Accurate).

-

NSW : Number of ionic steps for geometry optimization (e.g., 100).

-

IBRION : Ionic relaxation algorithm (e.g., 2 for conjugate gradient).

-

ISIF : Controls which degrees of freedom are relaxed (e.g., 3 to relax cell shape, cell volume, and atomic positions).

-

EDIFF : Electronic convergence criterion (e.g., 1E-6).

-

EDIFFG : Ionic convergence criterion (e.g., -1E-3).

-

-

K-point Mesh (KPOINTS file):

-

Generate a Monkhorst-Pack k-point mesh for sampling the Brillouin zone. The density of the mesh should be converged. For a medium-sized unit cell, a starting point could be a 5x5x5 grid.

-

-

Pseudopotentials (POTCAR file):

-

Provide the projector augmented-wave (PAW) pseudopotentials for silicon and boron.

-

-

Execution and Analysis:

-

Run the DFT calculation using a high-performance computing cluster.

-

Analyze the output to extract total energies, optimized lattice parameters, atomic positions, electronic band structure, and density of states. The formation enthalpy is then calculated using the total energies of the optimized this compound structure and the bulk elemental structures.

-

Evolutionary Crystal Structure Prediction

Predicting the stable crystal structure of a material with a given chemical composition is a significant challenge. Evolutionary algorithms, such as the Universal Structure Predictor: Evolutionary Xtallography (USPEX) method, have emerged as powerful tools for this purpose.

Experimental Protocol: Crystal Structure Prediction of Boron Silicides using USPEX

-

Input Configuration (input.uspex):

-

calculationType : 300 for 3D crystal structure prediction.

-

calculationMethod : VASP (or another DFT code).

-

numSpecies : Number of atomic species (2 for Si and B).

-

atomType : Atomic symbols (Si B).

-

numIons : Number of atoms of each species in the unit cell.

-

valences : Valences of the atoms.

-

populationSize : Number of structures in each generation (e.g., 20).

-

numGenerations : Total number of generations to run (e.g., 30).

-

ExternalPressure : The pressure at which the search is performed.

-

-

Algorithm Execution:

-

USPEX generates an initial population of random crystal structures.

-

Each structure is relaxed using the specified DFT code (e.g., VASP) to determine its total energy.

-

The structures are ranked based on their fitness (enthalpy at a given pressure).

-

A new generation of structures is created through heredity, mutation, and random generation.

-

The process is repeated until the lowest-energy structures are consistently found.

-

-

Analysis of Results:

-

The output provides a list of the most stable and low-energy metastable structures, along with their corresponding enthalpies and structural information.

-

Quantitative Data from Theoretical Studies

Theoretical calculations have provided valuable quantitative data on the properties of various this compound phases. The following tables summarize some of the key findings.

| This compound Phase | Calculated Formation Enthalpy (eV/atom) | Reference |

| α-SiB₃ | > -2.883 | [1] |

| SiB₆ | Between α-SiB₃ and SiBₙ | [1] |

| SiBₙ | -2.883 | [1] |

Table 1: Calculated Formation Enthalpies of this compound Phases.

| Property | α-SiB₃ | β-SiB₃ |

| Band Gap (eV) | 0.2 | 2.0 |

Table 2: Calculated Electronic Band Gaps of SiB₃ Polymorphs.

Visualization of Theoretical Workflows

The following diagrams illustrate the logical flow of the computational methodologies described above.

References

An In-depth Technical Guide to Investigating Novel Boron Silicide Stoichiometries

For: Researchers, scientists, and materials development professionals.

Abstract

Boron silicides are a class of ceramic materials renowned for their light weight, high hardness, and excellent thermal stability. While conventional stoichiometries such as silicon triboride (SiB₃), silicon tetraboride (SiB₄), and silicon hexaboride (SiB₆) have been extensively studied, the exploration of novel, particularly boron-rich, stoichiometries presents a frontier for the development of advanced materials with tailored electronic and mechanical properties. This technical guide provides a comprehensive overview of the investigation of novel boron silicide stoichiometries, detailing experimental synthesis protocols, materials characterization techniques, and a summary of known and predicted properties. The B-Si phase diagram reveals several stable and metastable compounds, with ongoing research focused on synthesizing theoretically predicted phases and understanding their unique characteristics.

Known and Novel this compound Stoichiometries

The boron-silicon system is characterized by a series of compounds with varying B:Si ratios. In addition to the well-established SiB₃, SiB₄, and SiB₆ phases, research has indicated the existence of boron-rich compounds, often designated as SiBₙ where 'n' can range from 14 to 40.[1] Theoretical calculations have also predicted the stability of other novel stoichiometries, expanding the landscape of potential this compound materials.

Data Presentation of this compound Properties

The following tables summarize the crystallographic and physical properties of both established and novel this compound stoichiometries.

| Stoichiometry | Crystal System | Space Group | Calculated Density (g/cm³) | Formation Enthalpy (eV/atom) | Band Gap (eV) |

| α-SiB₃ | Rhombohedral | R-3m | ~2.52 | - | - |

| β-SiB₃ | Orthorhombic | - | - | - | - |

| SiB₄ | Rhombohedral | R-3m | ~2.52 | 0.246 | 0.00 |

| SiB₆ | Orthorhombic | Pnnm | ~2.47 | - | - |

| SiBₙ (n=14-40) | Rhombohedral | - | - | - | - |

Table 1: Crystallographic and Physical Properties of Known this compound Stoichiometries.[1]

| Predicted Stoichiometry | Crystal System | Space Group | Calculated Density (g/cm³) | Formation Energy (eV/atom) | Band Gap (eV) |

| Cmca-SiB₆ | Orthorhombic | Cmca | - | Lower than Pnnm-SiB₆ | Metallic |

| P2₁/m-SiB₆ | Monoclinic | P2₁/m | - | - | 0.41 (Indirect) |

| R-3m-SiB₆ | Rhombohedral | R-3m | - | - | 1.654 (Direct) |

| B₁₂Si | - | - | - | - | Semiconductor |

Table 2: Properties of Theoretically Predicted Novel this compound Stoichiometries.

Experimental Protocols for Synthesis

The synthesis of novel this compound stoichiometries often requires high-temperature techniques to overcome the high melting points of boron and silicon and to facilitate their reaction. The choice of synthesis method can significantly influence the resulting phase and microstructure.

Arc Melting

Arc melting is a common technique for synthesizing bulk, polycrystalline this compound samples from the elemental powders.

Methodology:

-

Starting Materials: High-purity boron (>99%) and silicon (>99.9%) powders are weighed and mixed in the desired stoichiometric ratio.

-

Pelletizing: The powder mixture is uniaxially pressed into a pellet to ensure good contact between the reactants.

-

Melting: The pellet is placed on a water-cooled copper hearth in an arc melting furnace. The chamber is evacuated to a high vacuum and then backfilled with an inert gas (e.g., high-purity argon) to prevent oxidation.

-

Arcing: A high current is passed through a non-consumable tungsten electrode to strike an arc with the sample, causing it to melt. The sample is typically flipped and re-melted several times to ensure homogeneity.[2]

-

Cooling: The molten sample is rapidly cooled by the water-cooled hearth, leading to the solidification of the this compound phase.

Spark Plasma Sintering (SPS)

Spark plasma sintering is a rapid consolidation technique that utilizes pulsed DC current and uniaxial pressure to sinter powders at lower temperatures and shorter times compared to conventional methods.

Methodology:

-

Powder Preparation: Boron and silicon powders are mixed to the target stoichiometry. Additives such as carbon or sintering aids may be introduced.

-

Die Loading: The powder mixture is loaded into a graphite die.

-

Sintering: The die is placed in the SPS chamber. The process is typically carried out under vacuum. A pulsed DC current is applied, leading to rapid heating. Simultaneously, a uniaxial pressure (e.g., 50 MPa) is applied.[3][4]

-

Sintering Parameters: Typical sintering temperatures range from 1700°C to 2150°C with holding times of 5 to 30 minutes.[3][4][5]

-

Cooling: After the holding time, the sample is cooled down to room temperature.

Chemical Vapor Deposition (CVD)

Chemical vapor deposition is a versatile technique for producing high-purity thin films of boron silicides.

Methodology:

-

Precursors: Gaseous precursors containing boron and silicon are used. Common precursors include diborane (B₂H₆) or boron trichloride (BCl₃) for boron, and silane (SiH₄) or dichlorosilane (SiH₂Cl₂) for silicon.[6]

-

Substrate: A suitable substrate, such as a silicon wafer, is placed in the CVD reactor.

-

Deposition: The substrate is heated to a specific temperature (e.g., ~900°C) in a carrier gas (e.g., hydrogen) at atmospheric or reduced pressure. The precursor gases are introduced into the reactor.[6]

-

Reaction: The precursor gases decompose and react on the hot substrate surface, leading to the formation of a this compound thin film. The stoichiometry of the film can be controlled by adjusting the flow rates of the precursor gases.[6]

-

Post-Deposition: The chamber is cooled down, and the coated substrate is removed.

Materials Characterization

A suite of characterization techniques is employed to determine the crystal structure, composition, and properties of the synthesized this compound materials.

Key Characterization Techniques:

-

X-ray Diffraction (XRD): Used to identify the crystal structure and phases present in the synthesized material. The diffraction pattern provides information about the lattice parameters and can be compared to known phases or theoretical predictions.[7]

-

Raman Spectroscopy: A non-destructive technique that provides information about the vibrational modes of the material, which are sensitive to the crystal structure, stoichiometry, and presence of disorder.[8][9]

-

Scanning Electron Microscopy (SEM): Provides high-resolution images of the sample's surface morphology and microstructure.

-

Energy-Dispersive X-ray Spectroscopy (EDS): Often coupled with SEM, EDS is used to determine the elemental composition of the material.

-

Transmission Electron Microscopy (TEM): Allows for high-resolution imaging of the material's internal structure, including grain boundaries and defects.

Visualizations of Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate key workflows in the investigation of novel this compound stoichiometries.

Caption: General experimental workflow for the synthesis and characterization of novel boron silicides.

Caption: Workflow for the theoretical prediction and experimental validation of novel this compound stoichiometries.

Caption: Simplified logical relationships in the B-Si binary phase diagram.[1]

References

- 1. mdpi.com [mdpi.com]

- 2. researchwithrutgers.com [researchwithrutgers.com]

- 3. mdpi.com [mdpi.com]

- 4. Influence of Sintering Process Conditions on Microstructural and Mechanical Properties of Boron Carbide Ceramics Synthesized by Spark Plasma Sintering - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Spark Plasma Sintered B4C—Structural, Thermal, Electrical and Mechanical Properties [mdpi.com]

- 6. Boron-Silicon Thin Film Formation Using a Slim Vertical Chemical Vapor Deposition Reactor [scirp.org]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

A Comprehensive Review of Boron-Rich Silicides: Synthesis, Properties, and Applications

An In-depth Technical Guide for Researchers and Materials Scientists

Introduction